Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate

Chiral synthesis Enantiomeric excess Ambrisentan intermediate

Securing (S)-configured intermediates with verified enantiomeric excess is a critical supply chain challenge. This chiral ester is the direct precursor to the key acid in Ambrisentan synthesis, where even trace (R)-enantiomer compromises API purity. - ≥95% purity by HPLC with batch-specific Certificate of Analysis including chiral HPLC data. - Used as a reference standard (Ambrisentan Hydroxyester Impurity) for ANDA/Method Validation, traceable to USP/EP. - Available in R&D to pilot-scale quantities, ensuring seamless process development transition.

Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
CAS No. 177036-78-1
Cat. No. B175016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
CAS177036-78-1
Molecular FormulaC17H18O4
Molecular Weight286.32 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O
InChIInChI=1S/C17H18O4/c1-20-16(19)15(18)17(21-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15,18H,1-2H3/t15-/m1/s1
InChIKeyBEPLSLADXOJCBY-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate Procurement & Technical Baseline


Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate (CAS 177036-78-1) is a chiral pharmaceutical intermediate bearing a single (S)-configured stereocenter [1]. It is primarily recognized as the methyl ester derivative of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid and serves as a critical building block in the synthesis of Ambrisentan, an endothelin receptor antagonist used for treating pulmonary arterial hypertension [2]. The compound is also designated as Ambrisentan Hydroxyester Impurity and is supplied with detailed characterization data for use as a reference standard in analytical method development and quality control applications [3].

1
(S)-configured methyl ester intermediate for Ambrisentan synthetic pathways
2
Chiral reference standard for impurity profiling and method validation
3
Stereochemical control in transetherification and hydrolysis steps

Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate: Substitution Process Risks


The (S)-configured stereochemistry of this compound is non-negotiable for downstream synthetic fidelity. The target compound is the direct methyl ester of the key chiral acid intermediate in Ambrisentan synthesis [1]. Substitution with the (R)-enantiomer, the racemic mixture, or a different ester derivative (e.g., ethyl ester) introduces fundamental incompatibility with the established synthetic route. The (S)-enantiomer has been shown to exhibit greater biological activity than its (R)-counterpart, and the methyl ester serves as a specific protecting group strategy prior to transetherification and hydrolysis steps [2]. Using the incorrect stereoisomer or ester analog would produce a diastereomeric mixture or the wrong acid upon hydrolysis, leading to off-target Ambrisentan impurities that require extensive and costly purification, thereby invalidating process validation and compromising API purity [3].

Target
(S)-methyl ester, single enantiomer
Substitute Risk
(R)-enantiomer or racemate introduces diastereomeric impurities
Target
Methyl ester protecting group
Substitute Risk
Ethyl or alternative ester alters hydrolysis kinetics and downstream coupling
Substitution may require extensive process revalidation and impurity qualification; stereochemical mismatch cannot be corrected by simple purification.

Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate: Quantified Differentiation Evidence


Chiral Purity Comparison: (S) vs. (R) Enantiomer

The (S)-configured enantiomer is the required stereoisomer for the synthesis of Ambrisentan. The (S)-enantiomer of this compound has been shown to possess greater biological activity than its (R)-enantiomer counterpart, making it the preferred form for pharmaceutical development [1]. Furthermore, enantiomeric excess should be verified via chiral HPLC or polarimetry to ensure stereochemical integrity .

Chiral configuration
Context-dependent
(S)-enantiomer reported to exhibit higher enantiomer-specific response than (R)-enantiomer
Enantiomer identity critical for synthetic fidelity
Verify enantiomeric excess by chiral HPLC
Chiral synthesis Enantiomeric excess Ambrisentan intermediate

Synthetic Yield: Methyl Ester vs. Alternative Esters

The methyl ester derivative is a specific intermediate in the established synthetic pathway for Ambrisentan. The route begins with esterification of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid to yield the target methyl ester, which is subsequently submitted to acid-catalyzed transetherification with 2-(3,4-dimethoxyphenyl)ethanol [1]. A related novel synthetic route for the key intermediate 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid achieves a total yield of 75% while avoiding the Darzens condensation reaction [2].

Synthetic yield
Class-level
75% total yield reported for alternative acid intermediate route
Route-specific yield context; methyl ester route is established
Class-level inference; yield may vary by process
Process chemistry Synthetic yield Ambrisentan manufacturing

Purity Specification: High-Purity vs. Standard Grade

For pharmaceutical applications, particularly as an Ambrisentan intermediate, the compound must meet stringent purity specifications. The ≥99% purity level specified for this compound reflects rigorous manufacturing processes and quality control measures [1]. Even trace impurities can potentially affect the final API's performance or introduce safety concerns, making purity a critical procurement parameter [1].

Purity specification
Class-level
≥99% purity (HPLC)
Minimizes side reactions and downstream purification
Supplier certificate of analysis required
Pharmaceutical intermediate Purity specification Quality control

Reference Standard Characterization vs. Uncharacterized Material

As Ambrisentan Hydroxyester Impurity, this compound is supplied with detailed characterization data compliant with regulatory guidelines [1]. It can be used for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA), or during commercial production of Ambrisentan [1]. The product can be used as a reference standard and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [2].

Characterization
Context-dependent
Full characterization package vs. minimal data
Supports regulatory method validation workflow
ICH guideline context; traceability to USP/EP available
Reference standard Method validation ANDA

Melting Point Verification for Material Identity

The compound exhibits a reported melting point of 61-62°C . This well-defined physical constant serves as a rapid identity verification parameter during incoming material inspection. Suppliers typically provide certificates of analysis with batch-specific melting point data to confirm product identity and purity [1].

Melting point
Reported
61–62°C
Rapid identity check at incoming inspection
Batch-specific COA recommended
Quality control Melting point Material identification

Regulatory Application: ANDA/QC vs. Research-Only Grade

This compound is specifically supplied for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of Ambrisentan [1]. In contrast, general research-grade material may lack the full characterization and documentation required for regulatory submissions [2].

Regulatory grade
Context-dependent
ANDA/QC documentation vs. research-grade only
Reduces qualification effort for ANDA submission context
Documentation package supports method transfer
Regulatory compliance ANDA Quality control

Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate: Validated Application Scenarios


Ambrisentan API Synthesis: Chiral Intermediate

This compound serves as the methyl ester derivative of the key chiral intermediate in Ambrisentan synthesis [1]. The synthetic pathway utilizes esterification of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid followed by acid-catalyzed transetherification to construct the final API scaffold [1]. Manufacturers requiring a validated starting material for Ambrisentan production should specify this exact CAS number and (S)-configuration to ensure process consistency and regulatory compliance. The ≥99% purity specification is essential to minimize impurity carryover into the final API [2].

Reference Standard for ANDA and QC Testing

As Ambrisentan Hydroxyester Impurity, this compound is supplied with full characterization data compliant with ICH guidelines [3]. Analytical laboratories supporting ANDA submissions or commercial QC operations should procure this fully characterized material for use as a reference standard in HPLC method development, system suitability testing, and impurity profiling [3]. Traceability to USP or EP standards can be provided, ensuring method transferability and regulatory acceptance [4].

Process Development: Chiral Building Block Supply

Research teams developing novel endothelin receptor antagonists or related diphenylpropanoate-derived compounds require reliable access to this chiral building block. The compound's (S)-configuration and high enantiomeric purity, verifiable by chiral HPLC , make it suitable for asymmetric synthesis applications where stereochemical integrity is critical. Procurement from suppliers offering batch-specific certificates of analysis with enantiomeric excess data ensures reproducibility in process development studies.

Forced Degradation & Stability Studies

This impurity is formed during partial esterification and hydrolysis reactions during Ambrisentan synthesis and storage [5]. Stability laboratories conducting forced degradation studies or long-term stability testing of Ambrisentan drug product require this reference material to identify and quantify degradation products. Its availability as a characterized reference standard enables accurate impurity profiling and supports shelf-life determination in accordance with ICH Q1A guidelines.

Application
Selection Property
Validation Focus
Ambrisentan intermediate synthesis
(S)-enantiomer methyl ester identity
Chiral purity and process consistency
Reference standard for ANDA/QC
Full characterization and documentation
Method validation and regulatory documentation context
Chiral building block for process R&D
Enantiomeric purity verified by chiral HPLC
Reproducibility in asymmetric synthesis
Forced degradation and stability studies
Impurity reference material
Degradation product identification and profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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